

A Comparative Guide to CYP2C19 Inhibition: (S)-(+)-N-3-Benzyl nirvanol versus Omeprazole

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Compound of Interest

Compound Name: (S)-(+)-N-3-Benzyl nirvanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **(S)-(+)-N-3-Benzyl nirvanol** and the widely used proton pump inhibitor, omeprazole, as inhibitors of the cytochrome P450 enzyme CYP2C19. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes and experimental procedures.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The inhibitory potential of **(S)-(+)-N-3-Benzyl nirvanol** and omeprazole against CYP2C19 has been evaluated in multiple in vitro studies. The following table summarizes key quantitative data, including the inhibitor constant (K_i) and the half-maximal inhibitory concentration (IC_{50}). Lower values are indicative of greater inhibitory potency.

Inhibitor	Parameter	Value (μM)	Enzyme Source	Substrate
(S)-(+)-N-3-Benzylirivanol	K _i	0.25[1]	Recombinant CYP2C19	(S)-mephenytoin
K _i	0.21 - 0.28[2][3][4]	Human Liver Microsomes	(S)-mephenytoin	
IC ₅₀	0.161[5]	Recombinant CYP2C19	Not Specified	
IC ₅₀	0.414[5]	Pooled Human Liver Microsomes	Not Specified	
Omeprazole	IC ₅₀	~7.0[6]	Human Liver Microsomes	Not Specified
K _i	3.1[7]	Human Liver Microsomes	(S)-mephenytoin	
K _i (Time-Dependent)	5 - 9[8]	Human Liver Microsomes	(S)-mephenytoin	

It is important to note that omeprazole and its metabolites can also act as time-dependent inhibitors of CYP2C19[8][9][10].

Experimental Protocols: In Vitro CYP2C19 Inhibition Assay

The following is a generalized protocol for determining the inhibitory potential of compounds against CYP2C19, based on common methodologies described in the literature[8][11][12][13].

Objective: To determine the IC₅₀ and/or K_i of **(S)-(+)-N-3-Benzylirivanol** and omeprazole for CYP2C19-mediated metabolism.

Materials:

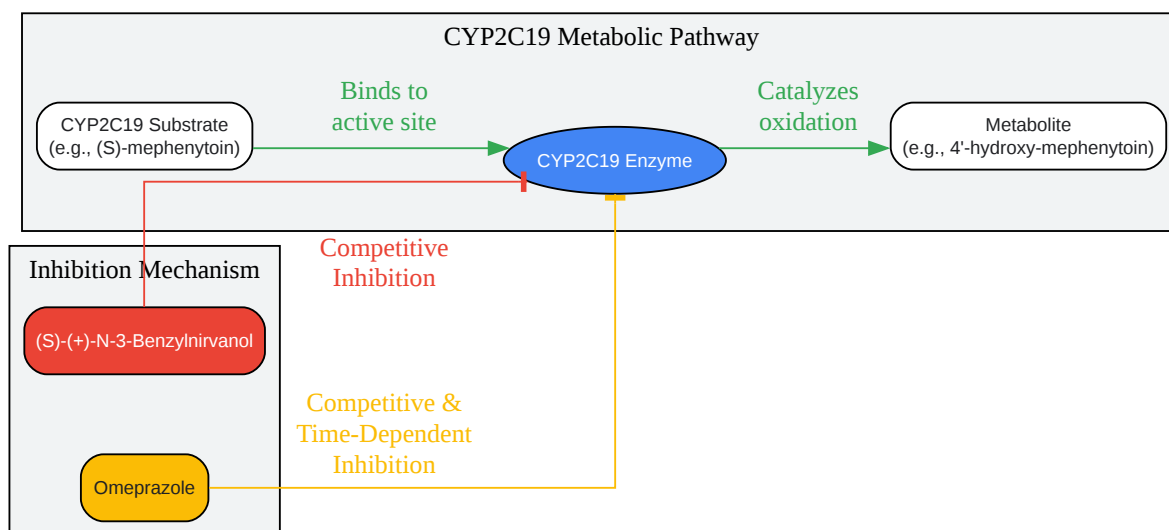
- Human liver microsomes (HLMs) or recombinant human CYP2C19
- **(S)-(+)-N-3-Benzyl nirvanol**
- Omeprazole (and a suitable positive control inhibitor, e.g., ticlopidine)
- CYP2C19 substrate (e.g., (S)-mephenytoin)
- Potassium phosphate buffer (pH 7.4)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
- Acetonitrile or other suitable quenching solvent
- 96-well plates
- Incubator
- LC-MS/MS system for analysis

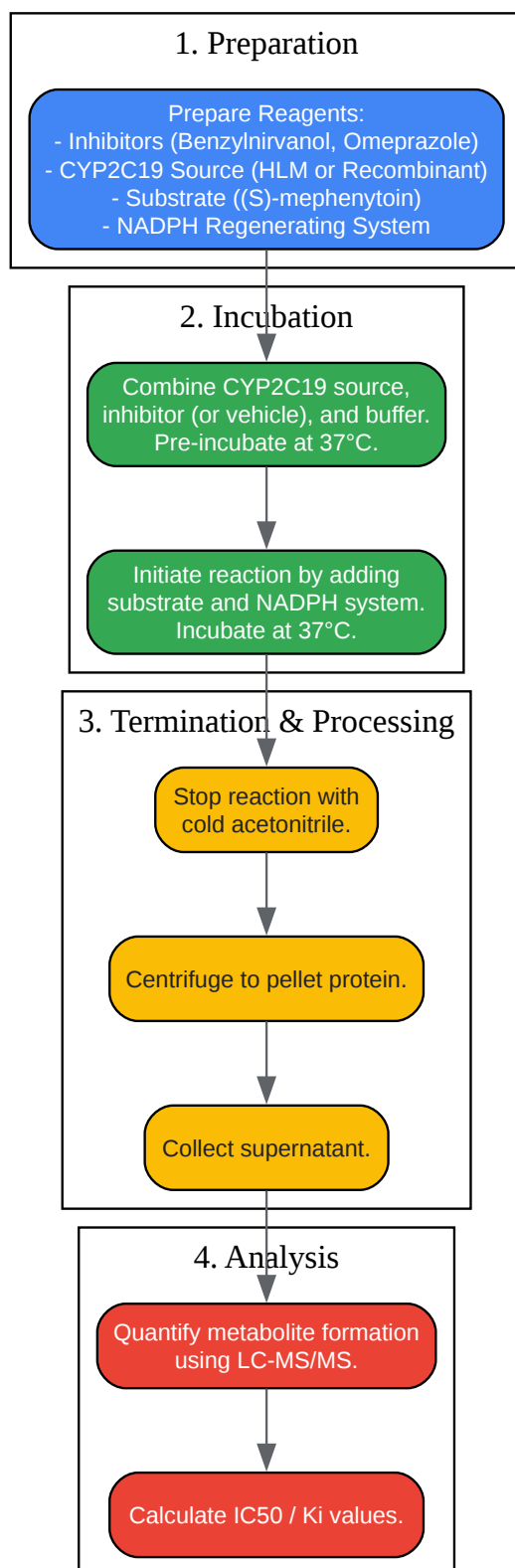
Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of the test inhibitors (**(S)-(+)-N-3-Benzyl nirvanol** and omeprazole) and the substrate in a suitable solvent (e.g., DMSO).
 - Prepare working solutions of the inhibitors and substrate by diluting the stock solutions in the assay buffer. A range of inhibitor concentrations is required to determine the IC₅₀.
 - Prepare the NADPH regenerating system in assay buffer.
- Incubation:
 - In a 96-well plate, add the human liver microsomes or recombinant CYP2C19, the assay buffer, and the various concentrations of the test inhibitor or vehicle control.
 - Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

- Initiate the metabolic reaction by adding the CYP2C19 substrate and the NADPH regenerating system. For time-dependent inhibition studies with omeprazole, a pre-incubation with NADPH is performed before the addition of the substrate[8].
- Reaction Termination:
 - After a specified incubation time (e.g., 30 minutes), terminate the reaction by adding a quenching solvent such as cold acetonitrile. This also serves to precipitate the proteins.
- Sample Processing and Analysis:
 - Centrifuge the plate to pellet the precipitated protein.
 - Transfer the supernatant to a new plate for analysis.
 - Quantify the formation of the metabolite (e.g., 4'-hydroxy-mephenytoin from S-mephenytoin) using a validated LC-MS/MS method.
- Data Analysis:
 - The rate of metabolite formation is determined for each inhibitor concentration.
 - The IC_{50} value is calculated by fitting the data to a suitable sigmoidal dose-response curve.
 - For K_i determination, experiments are performed with multiple substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition).

Mandatory Visualizations





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